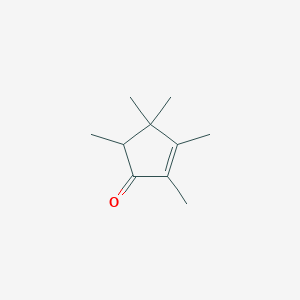
2-Cyclopenten-1-one, pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, pentamethyl- is an organic compound with the chemical formula C12H18O2. This compound is characterized by a cyclopentenone ring substituted with five methyl groups. It is a colorless liquid and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, pentamethyl- can be synthesized through various methods. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, pentamethyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The acid-catalyzed dehydration method is often preferred due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, pentamethyl- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the electron-withdrawing carbonyl group and the electron-donating methyl groups, which stabilize the intermediate species formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring without methyl substitutions.
Cyclohexenone: Contains a six-membered ring with a similar carbonyl group.
Cyclopropenone: Contains a three-membered ring with a carbonyl group.
Uniqueness
2-Cyclopenten-1-one, pentamethyl- is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. The methyl groups increase the compound’s steric hindrance and electron density, making it more reactive in certain chemical reactions compared to its non-methylated counterparts .
Propiedades
Número CAS |
92366-36-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,3,4,4,5-pentamethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3 |
Clave InChI |
BHAMDTCJAVXQHL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(=C(C1(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
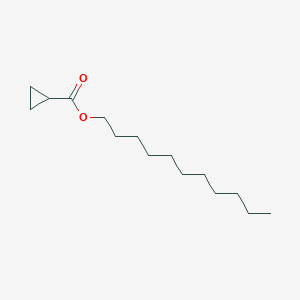
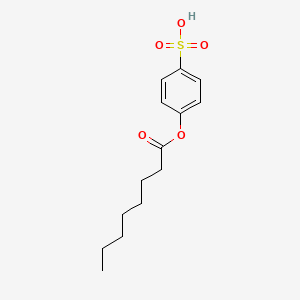
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

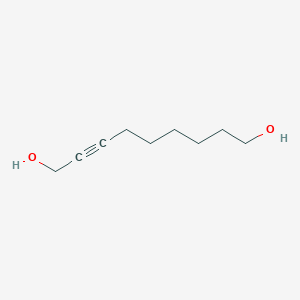
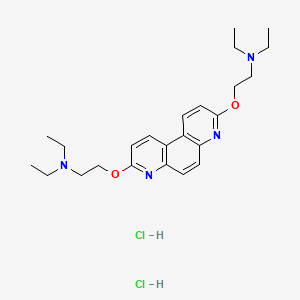
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


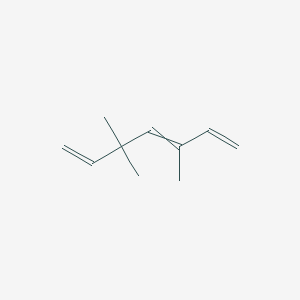
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

